molecular formula C9H6F2O B6173161 (2E)-3-(3,4-difluorophenyl)prop-2-enal CAS No. 1334528-90-3

(2E)-3-(3,4-difluorophenyl)prop-2-enal

Cat. No.: B6173161
CAS No.: 1334528-90-3
M. Wt: 168.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3,4-Difluorophenyl)prop-2-enal is an α,β-unsaturated aldehyde featuring a 3,4-difluorophenyl group attached to a propenal backbone. The E-configuration of the double bond ensures planarity, which influences its electronic properties and reactivity. The aldehyde functional group enhances reactivity, enabling participation in condensation, nucleophilic addition, or redox reactions, which are critical in drug design .

Properties

CAS No.

1334528-90-3

Molecular Formula

C9H6F2O

Molecular Weight

168.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-difluorophenyl)prop-2-enal typically involves the reaction of 3,4-difluorobenzaldehyde with propenal under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-difluorophenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3,4-difluorophenyl)propanoic acid.

    Reduction: 3-(3,4-difluorophenyl)propan-2-ol.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

(2E)-3-(3,4-difluorophenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-difluorophenyl)prop-2-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2E)-3-(3,4-difluorophenyl)prop-2-enal with four structurally related compounds, emphasizing key differences in functional groups and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Biological/Pharmacological Activity References
This compound C₉H₆F₂O 168.14 Aldehyde, α,β-unsaturated double bond, 3,4-difluorophenyl Hypothetical: Intermediate for drug synthesis [Hypothetical]
trans-3,4-Difluorocinnamic acid C₉H₆F₂O₂ 184.14 Carboxylic acid, α,β-unsaturated double bond, 3,4-difluorophenyl Building block in drug discovery; high purity (>98%)
Compound C (Oxadiazole derivative) C₁₉H₁₅F₂N₃O₄ 387.34 1,3,4-Oxadiazole, hydroxypyridinyl, 3,4-difluorophenyl, methylacrylimidic acid Potent anti-E. coli O157:H7 activity; inhibits stx-1/2
Ticagrelor (Brilinta®) C₂₃H₂₈F₂N₆O₄S 522.57 Triazolopyrimidine, difluorophenylcyclopropylamino, hydroxyl, propylthio P2Y12 ADP receptor inhibitor (antiplatelet drug)
FE@SNAP (MCHR1 antagonist) C₂₉H₃₄F₂N₆O₆S 632.68 Piperidinyl, fluoroethyl ester, difluorophenyl, methoxymethyl Melanin-concentrating hormone receptor 1 (MCHR1) antagonist

Key Comparative Insights

Functional Group Influence on Reactivity and Bioactivity
  • Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound confers higher electrophilicity compared to the carboxylic acid in trans-3,4-difluorocinnamic acid. This makes the former more reactive in nucleophilic additions (e.g., forming Schiff bases), while the latter is stable and widely used as a building block in APIs .
  • Heterocyclic Modifications : Compound C incorporates a 1,3,4-oxadiazole ring, which enhances hydrogen-bonding interactions with bacterial targets (e.g., E. coli stx-1/2 genes). This structural feature is absent in the simpler aldehyde or cinnamic acid analogs, underscoring its superior antibacterial potency .
  • Complex Pharmacophores : Ticagrelor and FE@SNAP demonstrate how adding bulky substituents (e.g., triazolopyrimidine in ticagrelor, fluoroethyl ester in FE@SNAP) tailors selectivity for specific biological targets (P2Y12 receptor and MCHR1, respectively) .
Physicochemical Properties
  • Melting Point : trans-3,4-Difluorocinnamic acid has a high melting point (194–196°C) due to strong intermolecular hydrogen bonding via its carboxylic acid group. The aldehyde analog likely has a lower melting point, though data are unavailable .
  • Molecular Weight and Solubility : Smaller molecules like this compound (168.14 g/mol) may exhibit better membrane permeability than larger derivatives (e.g., FE@SNAP at 632.68 g/mol), which could require formulation aids for bioavailability .

Biological Activity

(2E)-3-(3,4-difluorophenyl)prop-2-enal, commonly referred to as difluoroacrolein, is an unsaturated aldehyde that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique chemical structure that includes a difluorophenyl group attached to a propenal moiety. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H6F2O
  • Molecular Weight : 168.14 g/mol
  • Structure : The compound features a carbonyl group (C=O) adjacent to a double bond (C=C), which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to:

  • Modulation of enzymatic activity
  • Alteration of receptor functions
  • Influence on various biochemical pathways

The presence of fluorine atoms enhances the compound's electronic properties, affecting its reactivity and interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against human colorectal cancer (CRC) cell lines, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Research indicates that the compound induces apoptosis through caspase activation and cell cycle arrest in specific phases (S and G2/M) .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties:

  • Inhibition Studies : Preliminary data indicate its effectiveness against certain bacterial strains, although detailed mechanisms remain to be fully elucidated .

Case Study 1: Anticancer Efficacy in CRC Models

A study investigated the efficacy of this compound in human CRC models. The findings revealed:

Cell LineIC50 (µM)Mechanism
Caco-25.0Apoptosis induction
HCT-1166.5Cell cycle arrest

This study underscores the compound's potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains:

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus12

These results suggest a promising antimicrobial profile that warrants further exploration .

Research Findings and Future Directions

The ongoing research into this compound indicates its potential across multiple therapeutic areas. Future studies should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.
  • In vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.